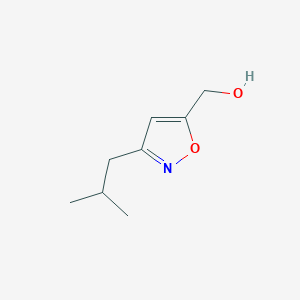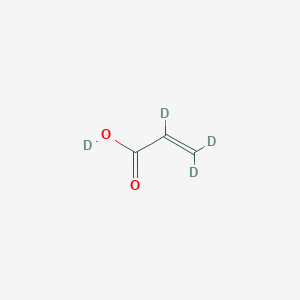
Ácido acrílico-d4
Descripción general
Descripción
Acrylic acid-d4, also known as 2-Propenoic-2,3,3-d3 acid, is a deuterated form of acrylic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. Acrylic acid-d4 is a colorless liquid with a pungent odor and is widely used in various industrial applications due to its unique properties .
Aplicaciones Científicas De Investigación
Acrylic acid-d4 has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of deuterated polymers and other deuterated compounds.
Biology: Employed in metabolic studies to trace biochemical pathways involving acrylic acid.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques
Mecanismo De Acción
Target of Action
Acrylic acid-d4 is a variant of acrylic acid where the hydrogen atoms are replaced by deuterium It’s important to note that acrylic acid and its derivatives are widely used in the production of coatings, adhesives, sealants, textiles, and many other materials .
Mode of Action
It’s known that acrylic acid and its derivatives can participate in various chemical reactions due to the presence of a double bond and a carboxyl group . These groups can undergo polymerization and other reactions, leading to the formation of various useful products .
Biochemical Pathways
It’s known that acrylic acid and its derivatives can be biodegraded by certain microorganisms . The enzymes involved in this biodegradation process have been identified, and the biochemical reactions that could account for the biodegradation of acrylic acid and its derivatives have been predicted .
Pharmacokinetics
It’s known that the properties of a compound can be influenced by the presence of deuterium atoms .
Result of Action
It’s known that acrylic acid and its derivatives can have various effects depending on their specific chemical structure and the context in which they are used .
Action Environment
The action, efficacy, and stability of Acrylic acid-d4 can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .
Análisis Bioquímico
Biochemical Properties
Acrylic acid-d4 plays a significant role in biochemical reactions, particularly in the study of polymerization processes and metabolic pathways. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, acrylic acid-d4 can be used to study the inhibition of polymerization reactions by interacting with inhibitors such as monomethyl ether hydroquinone and phenothiazine . These interactions are crucial for understanding the stability and reactivity of acrylic acid-d4 in different biochemical environments.
Cellular Effects
Acrylic acid-d4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that acrylic acid-d4 can affect the swelling and drug release behavior of hydrogels, which are used in drug delivery systems . This compound’s impact on cell function is significant, as it can alter the release kinetics of drugs and other bioactive molecules, thereby influencing therapeutic outcomes.
Molecular Mechanism
The molecular mechanism of acrylic acid-d4 involves its interaction with biomolecules at the molecular level. Acrylic acid-d4 can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, the presence of acrylic acid-d4 can inhibit the polymerization of acrylic acid by interacting with inhibitors like monomethyl ether hydroquinone . Additionally, acrylic acid-d4 can influence gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acrylic acid-d4 can change over time due to its stability and degradation properties. Acrylic acid-d4 is known to be stable under specific storage conditions, but it can degrade over time when exposed to certain environmental factors . Long-term studies have shown that acrylic acid-d4 can have lasting effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are essential for understanding the compound’s behavior in different experimental settings.
Dosage Effects in Animal Models
The effects of acrylic acid-d4 vary with different dosages in animal models. Studies have indicated that at lower dosages, acrylic acid-d4 can have minimal toxic effects, while higher dosages can lead to adverse effects such as oxidative stress and alterations in antioxidant status . These dosage-dependent effects are crucial for determining the safe and effective use of acrylic acid-d4 in biochemical research and therapeutic applications.
Metabolic Pathways
Acrylic acid-d4 is involved in various metabolic pathways, including those related to the production of acrylic acid in microbial systems. For instance, in Escherichia coli, acrylic acid-d4 can be produced through pathways involving glycerol, malonyl-CoA, and β-alanine . These pathways highlight the importance of acrylic acid-d4 in metabolic engineering and synthetic biology applications.
Transport and Distribution
Within cells and tissues, acrylic acid-d4 is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its overall bioavailability and efficacy . Understanding the transport and distribution mechanisms of acrylic acid-d4 is essential for optimizing its use in biochemical and therapeutic applications.
Subcellular Localization
Acrylic acid-d4’s subcellular localization is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . The precise localization of acrylic acid-d4 is critical for understanding its role in cellular processes and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acrylic acid-d4 can be synthesized through the deuteration of acrylic acid. The process involves the exchange of hydrogen atoms in acrylic acid with deuterium atoms. This can be achieved using deuterium oxide (D2O) as a deuterium source under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the efficient exchange of hydrogen with deuterium .
Industrial Production Methods: In industrial settings, acrylic acid-d4 is produced by the catalytic deuteration of acrylic acid. The process involves the use of deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to achieve high yields of acrylic acid-d4. The product is then purified through distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Acrylic acid-d4 undergoes various chemical reactions, including:
Polymerization: Acrylic acid-d4 can polymerize to form poly(acrylic acid-d4), which is used in the production of superabsorbent polymers.
Esterification: It reacts with alcohols to form deuterated esters, which are used in various chemical applications.
Addition Reactions: Acrylic acid-d4 can undergo Michael addition reactions with nucleophiles, forming deuterated adducts.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, typically using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid, usually under reflux conditions.
Addition Reactions: Conducted in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Poly(acrylic acid-d4): Used in superabsorbent materials.
Deuterated Esters: Utilized in various chemical syntheses.
Michael Adducts: Employed in organic synthesis and material science.
Comparación Con Compuestos Similares
Acrylic Acid: The non-deuterated form of acrylic acid, widely used in the production of polymers, coatings, and adhesives.
Methacrylic Acid: Similar in structure but with a methyl group, used in the production of polymethyl methacrylate (PMMA).
Uniqueness of Acrylic Acid-d4: Acrylic acid-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research and industrial applications. The deuterium atoms can alter the physical and chemical properties of the compound, making it valuable for studies involving isotopic labeling and tracing. Additionally, deuterated compounds like acrylic acid-d4 are essential in NMR spectroscopy due to their ability to reduce background signals and enhance the resolution of spectra .
Propiedades
IUPAC Name |
deuterio 2,3,3-trideuterioprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1D2,2D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOWILDQLNWCW-JMLDNBOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514652 | |
| Record name | (~2~H_3_)Prop-2-en(~2~H)oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285138-82-1 | |
| Record name | 2-Propenoic-2,3,3-d3 acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285138-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_3_)Prop-2-en(~2~H)oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285138-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What significant structural transformation does acrylic acid-d4 undergo under high pressure?
A1: Acrylic acid-d4, a deuterated form of acrylic acid, exhibits a reconstructive phase transition at a pressure of approximately 0.8 GPa []. This signifies a major rearrangement of its molecular structure, leading to the formation of a distinct high-pressure phase. Interestingly, the molecule remains in a molecular state up to at least 7.2 GPa before undergoing polymerization upon decompression to ambient pressure [].
Q2: How does the polymerization of acrylic acid-d4 under high pressure differ from traditional polymerization methods?
A2: The high-pressure polymerization of acrylic acid-d4 results in a polymer with a distinct molecular structure compared to polymers synthesized through conventional methods []. This highlights the unique influence of pressure on the reaction pathway and product formation. Further characterization of this unique polymer using techniques like Raman spectroscopy, FT-IR spectroscopy, and differential scanning calorimetry can provide valuable insights into its specific properties and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

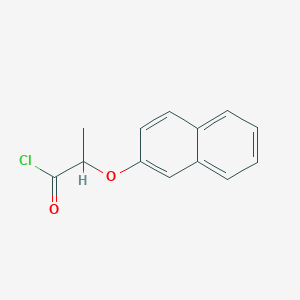


![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)
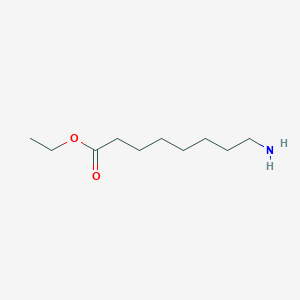
![Benzo[g]quinoxaline](/img/structure/B1338093.png)

![3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine](/img/structure/B1338099.png)
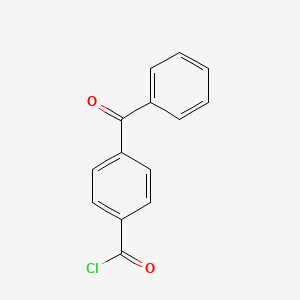
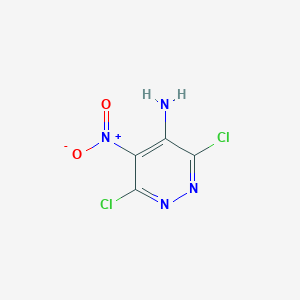
![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)
